molecular formula C24H28N2O2 B4892030 CB2 Inhibitor, 5

CB2 Inhibitor, 5

Cat. No.: B4892030
M. Wt: 376.5 g/mol
InChI Key: NRYRZMSEIXKEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB2 Inhibitor, 5 is a compound that targets the cannabinoid receptor type 2 (CB2). The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including immune response, inflammation, and pain perception. Unlike the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system, CB2 receptors are predominantly located in peripheral tissues, particularly in immune cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB2 Inhibitor, 5 typically involves classical medicinal chemistry strategies such as molecular hybridization, scaffold hopping, and bioisosterism . These methods aim to achieve a balance between selectivity, activity, and pharmacokinetic properties.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

CB2 Inhibitor, 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

CB2 Inhibitor, 5 exerts its effects by selectively binding to the CB2 receptor, thereby blocking its activation. This inhibition modulates various signaling pathways involved in immune response and inflammation. The molecular targets include G-protein-coupled receptors and downstream effectors such as cyclic adenosine monophosphate (cAMP) and mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CB2 Inhibitor, 5 is unique due to its high selectivity and potency for the CB2 receptor, making it a valuable tool for studying the specific roles of CB2 in various physiological and pathological processes. Its ability to modulate immune response and inflammation without affecting the central nervous system distinguishes it from other cannabinoid receptor ligands .

Properties

IUPAC Name

2-methoxy-5-[(14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraen-6-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-16-7-9-20-19(13-16)18-5-3-6-21-24(18)26(20)12-4-11-25(21)15-17-8-10-23(28-2)22(27)14-17/h7-10,13-14,21,27H,3-6,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYRZMSEIXKEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCCN(C4C3=C2CCC4)CC5=CC(=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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